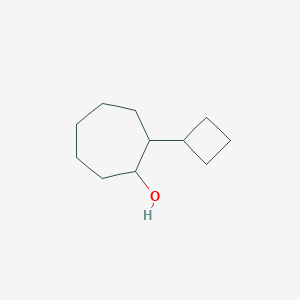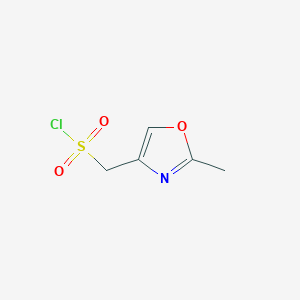
(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₅H₆ClNO₃S and a molecular weight of 195.62 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-methyl-1,3-oxazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is employed in the preparation of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
(4-Ethyl-1,2-oxazol-3-yl)methanesulfonyl chloride: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
(2-Methyl-1,3-oxazol-4-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of both an oxazole ring and a sulfonyl chloride group. This combination allows for versatile applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C5H6ClNO3S |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-7-5(2-10-4)3-11(6,8)9/h2H,3H2,1H3 |
InChI Key |
JGIOHOASTKMEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Aminopropan-2-yl)oxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13253814.png)
![Methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate](/img/structure/B13253816.png)
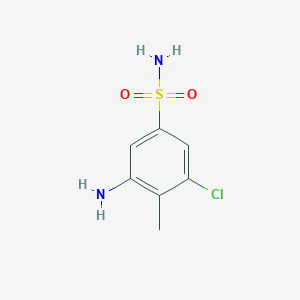
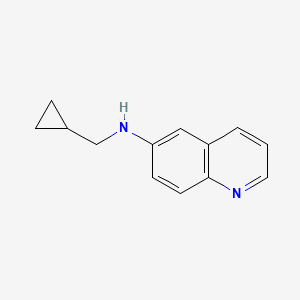
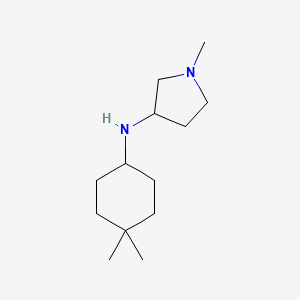
![2-({bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-N,N-dimethylacetamide](/img/structure/B13253838.png)
![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13253841.png)


![6-Bromo-3-tert-butylimidazo[1,2-a]pyridine](/img/structure/B13253863.png)
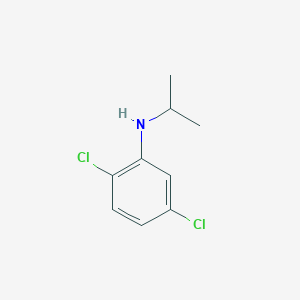

amine](/img/structure/B13253872.png)
